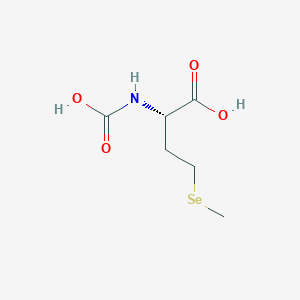![molecular formula C26H20Br2N4S2 B14203993 1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- CAS No. 833427-91-1](/img/structure/B14203993.png)
1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is a complex organic compound with a unique structure that includes a benzene ring substituted with diamine groups and thiazolyl groups containing bromophenyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzenediamine with 4-(3-bromophenyl)-5-methyl-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, the compound’s thiazolyl groups can interact with cellular membranes, affecting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediamine, N,N’-bis(2-furanylmethylene): Similar structure but with furanylmethylene groups instead of thiazolyl groups.
1,3-Benzenediamine, N,N’-bis(1-methylheptyl): Contains long alkyl chains instead of aromatic thiazolyl groups.
1,3-Benzenediamine, 4-methyl-: A simpler structure with a single methyl group substitution.
Uniqueness
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is unique due to its combination of bromophenyl and thiazolyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
833427-91-1 |
|---|---|
Molekularformel |
C26H20Br2N4S2 |
Molekulargewicht |
612.4 g/mol |
IUPAC-Name |
1-N,3-N-bis[4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-yl]benzene-1,3-diamine |
InChI |
InChI=1S/C26H20Br2N4S2/c1-15-23(17-6-3-8-19(27)12-17)31-25(33-15)29-21-10-5-11-22(14-21)30-26-32-24(16(2)34-26)18-7-4-9-20(28)13-18/h3-14H,1-2H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
SCURFVOXPVSHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
